molecular formula C21H20N4OS B2883526 (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1207062-15-4

(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide

货号 B2883526
CAS 编号: 1207062-15-4
分子量: 376.48
InChI 键: OTXIFUFVLDORFX-FMIVXFBMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, this compound prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and to reduce the proliferation of immune cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

One advantage of (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide is that it has been shown to be effective against a variety of cancer cell types, including those that are resistant to other therapies. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in vivo.

未来方向

There are several potential future directions for the development of (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide. One possibility is to explore its use in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to develop more potent and selective inhibitors of BRD4 that have longer half-lives and fewer off-target effects. Finally, it may be possible to identify biomarkers that can predict which patients are most likely to respond to this compound, allowing for more personalized treatment approaches.

合成方法

The synthesis of (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been described in a research article by researchers at the University of Texas. The method involves the reaction of 3-bromo-5-nitropyridine with 2-(pyrrolidin-1-yl)ethanol to form a pyridazinone intermediate, which is then reacted with 4-aminobenzonitrile and 2-thiophenecarboxaldehyde to yield this compound.

科学研究应用

(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth of cancer cells in preclinical studies. It has been found to be particularly effective against breast cancer cells that have mutations in the PI3K pathway. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.

属性

IUPAC Name

(E)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c26-21(12-9-18-4-3-15-27-18)22-17-7-5-16(6-8-17)19-10-11-20(24-23-19)25-13-1-2-14-25/h3-12,15H,1-2,13-14H2,(H,22,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXIFUFVLDORFX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。